Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate

説明

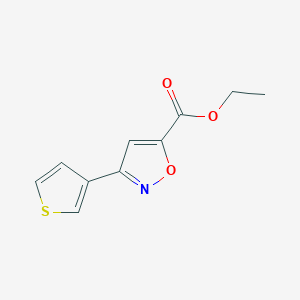

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with an ethyl carboxylate moiety. The ethyl carboxylate group enhances solubility in organic solvents, while the thiophene moiety may contribute to π-conjugation, making it relevant for optoelectronic studies .

特性

分子式 |

C10H9NO3S |

|---|---|

分子量 |

223.25 g/mol |

IUPAC名 |

ethyl 3-thiophen-3-yl-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-5-8(11-14-9)7-3-4-15-6-7/h3-6H,2H2,1H3 |

InChIキー |

GSAOSUXDPZIFBZ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=NO1)C2=CSC=C2 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate typically involves:

- Construction of the 1,2-oxazole (isoxazole) ring via cyclization reactions.

- Introduction of the thiophene substituent at the 3-position of the oxazole ring.

- Formation of the ethyl ester at the 5-carboxylate position.

Preparation of the Oxazole Core

The oxazole ring can be synthesized by cyclization of appropriate precursors such as α-haloketones with hydroxylamine derivatives or via condensation of α-ketoesters with hydroxylamine hydrochloride under reflux conditions.

- For example, a typical method involves refluxing ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate, to form an oxazole ring system. Although this example is for a pyrazole derivative, the analogous approach applies to oxazole synthesis.

Esterification and Purification

The ethyl ester group at the 5-position is usually introduced by esterification of the corresponding carboxylic acid or by using ethyl esters of the oxazole precursors.

Purification is commonly achieved by chromatographic techniques on silica gel using mixtures of ethyl acetate, hexanes, and dichloromethane.

Representative Preparation Procedure and Data

Alternative Methods and Catalysts

Enzymatic methods using lipase TL have been reported for related oxazole esters, where 1-isopropylpiperazine and ethyl oxazole-5-carboxylate were reacted in cyclopentyl methyl ether at 55 °C with molecular sieves for ~29 hours, yielding 76% of the product. This method offers a milder and potentially more selective approach.

Hydrolysis and subsequent re-esterification using lithium hydroxide monohydrate in aqueous media at 25 °C for 6.5 hours followed by acidification can also be employed for the preparation of carboxylate derivatives.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

The palladium-catalyzed cross-coupling approach remains the most common and reliable method to install the thiophene substituent on the oxazole ring, albeit with moderate yields (23-29%).

Enzymatic synthesis offers higher yields and milder conditions but may require longer reaction times and specific conditions.

The choice of catalyst, base, solvent, and temperature critically influences the reaction efficiency and purity.

Purification by chromatography is essential to isolate the desired this compound in high purity.

Characterization by ^1H and ^13C NMR and high-resolution mass spectrometry confirms the structure and integrity of the synthesized compound.

化学反応の分析

Types of Reactions: Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce amines.

科学的研究の応用

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

作用機序

The mechanism of action of Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Heterocycle Core |

|---|---|---|---|---|

| Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate | C₁₀H₉NO₃S | 223.25 | Thiophen-3-yl, ethyl carboxylate | 1,2-Oxazole |

| Ethyl 3-isopropylisoxazole-5-carboxylate | C₉H₁₃NO₃ | 199.21 | Isopropyl, ethyl carboxylate | 1,2-Oxazole |

| 3-(Thiophen-3-yl)-1,2-oxazol-5-amine | C₇H₆N₂OS | 166.20 | Thiophen-3-yl, amine | 1,2-Oxazole |

| Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate | C₁₀H₁₄N₂O₃ | 210.23 | Cyclopentyl, ethyl carboxylate | 1,2,4-Oxadiazole |

生物活性

Ethyl 3-(thiophen-3-yl)-1,2-oxazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, which is known for various pharmacological activities. Its structure can be represented as follows:

This compound features a thiophene ring, which is often associated with enhanced biological properties due to its electron-rich nature.

1. Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar oxazole derivatives possess cytotoxic effects against various cancer cell lines. This compound has been evaluated for its potential in inhibiting tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

| HCT116 (Colon Cancer) | 8.0 |

These results suggest that the compound exhibits promising anticancer activity, particularly against colon cancer cells.

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Pathogens

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.75 |

The compound exhibited lower MIC values compared to standard antibiotics like ampicillin, indicating its potential as an effective antibacterial agent.

3. Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains.

Table 3: Antifungal Activity Against Fungal Strains

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8.0 |

| Aspergillus niger | 16.0 |

These findings suggest that this compound could be a candidate for antifungal drug development.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound in vitro against a panel of human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in cancer cells.

- Antimicrobial Resistance : In light of increasing antimicrobial resistance, research focused on the compound's ability to combat resistant strains of bacteria. The findings revealed that it effectively inhibited growth in resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。